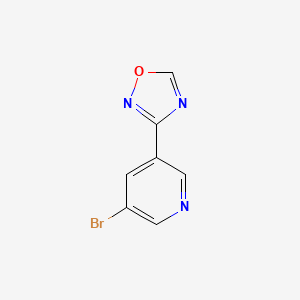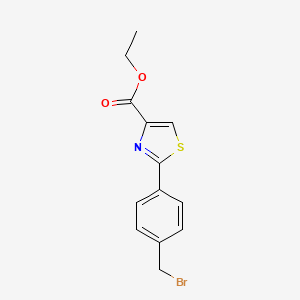![molecular formula C20H28O4 B13984138 7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid is a complex organic compound with significant research interest due to its unique structure and potential applications. This compound is characterized by its intricate molecular arrangement, which includes a hydroxyocta-dienyl group and a cyclopentenone ring, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the hydroxyocta-dienyl precursor, followed by cyclization to form the cyclopentenone ring. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups to the octa-dienyl chain.
Cyclization: Formation of the cyclopentenone ring through intramolecular reactions.
Functional Group Modifications: Adjustments to the functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and catalysts in controlled environments.
Continuous Flow Synthesis: Streamlined production with continuous input of reactants and output of products, enhancing efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activities.
Modulate Receptors: Interact with cellular receptors to influence signaling pathways.
Affect Gene Expression: Alter the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[4,6-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)oxan-3-yl]hept-5-enoic acid
- (Z)-7-[(1R,3R)-3-Hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Uniqueness
7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid stands out due to its specific structural features, such as the combination of a hydroxyocta-dienyl group and a cyclopentenone ring
Propriétés
IUPAC Name |
7-[2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRMUMXJFWKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)




![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
